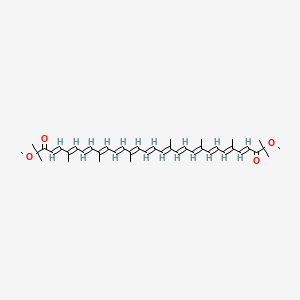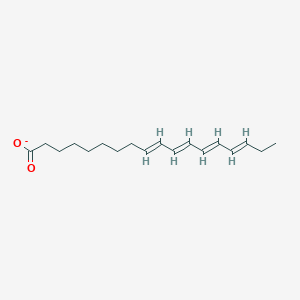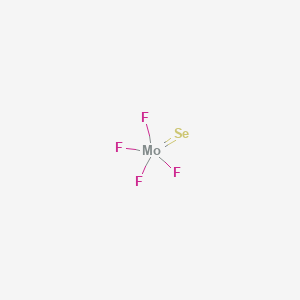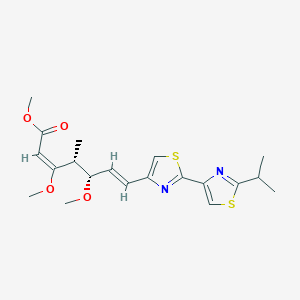![molecular formula C17H21BrN2O3 B1235143 2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE CAS No. 59479-82-2](/img/structure/B1235143.png)
2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyloxy group, a hydroxy group, and a bromoacetyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine typically involves multiple steps. One common method starts with the reaction of α-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(1-naphthyloxy)propan-1-ol. This intermediate is then reacted with ethylenediamine to introduce the ethylenediamine moiety. Finally, the compound is brominated using bromoacetyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine involves its interaction with specific molecular targets. The hydroxy and bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate: Similar structure but lacks the bromoacetyl group.
N-(2-Hydroxy-3-(2-naphthyloxy)propyl)-N’-bromoacetylethylenediamine: Isomeric compound with a different position of the naphthyloxy group.
Uniqueness
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is unique due to the presence of both the naphthyloxy and bromoacetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
59479-82-2 |
|---|---|
Molecular Formula |
C17H21BrN2O3 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C17H21BrN2O3/c18-10-17(22)20-9-8-19-11-14(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,19,21H,8-12H2,(H,20,22) |
InChI Key |
BBYDRQMXLVAJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
Synonyms |
N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N'-bromoacetylethylenediamine NHNP-NBE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)




![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)






